4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine
Description
4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine is a synthetic compound characterized by a piperazine core functionalized with a 4-methoxynaphthyl sulfonyl group and an adamantanyl substituent. The 4-methoxynaphthyl sulfonyl group introduces steric bulk and electronic effects, which may influence receptor selectivity and metabolic stability .
Properties
Molecular Formula |
C25H32N2O3S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C25H32N2O3S/c1-30-23-6-7-24(22-5-3-2-4-21(22)23)31(28,29)27-10-8-26(9-11-27)25-15-18-12-19(16-25)14-20(13-18)17-25/h2-7,18-20H,8-17H2,1H3 |
InChI Key |
JWSNFIRXCJPMDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core can be functionalized through various methods, such as halogenation followed by substitution reactions.
Naphthalene Derivative Preparation: The naphthalene moiety is often introduced through sulfonation reactions, where a methoxy group is added to the naphthalene ring.
Piperazine Coupling: The final step involves coupling the adamantane and naphthalene derivatives with piperazine under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring can optimize reaction conditions and minimize by-products .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Sulfides and thiols.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
4-Adamantanyl-1-[(4-methoxynaphthyl)sulfonyl]piperazine has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Variations in Sulfonyl Piperazine Derivatives
The compound’s structural analogs differ primarily in sulfonyl substituents and N-terminal modifications. Key examples include:
Key Observations :
- Sulfonyl Substituent Diversity : The 4-methoxynaphthyl group in the target compound is bulkier than the pyrazole () or thiophene () groups, which may confer unique steric interactions with biological targets. Smaller substituents, such as thiadiazole (), prioritize electronic effects over bulk.
Stability and Metabolic Considerations
- Oxidative Degradation: The piperazine ring is susceptible to oxidative degradation, as seen in fluoroquinolones (). However, bulky substituents like adamantane and methoxynaphthyl may shield the piperazine core, improving metabolic stability compared to simpler derivatives (e.g., ).
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